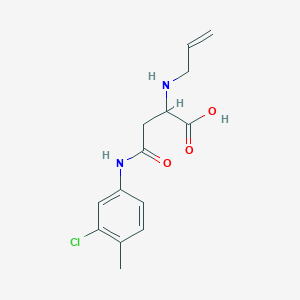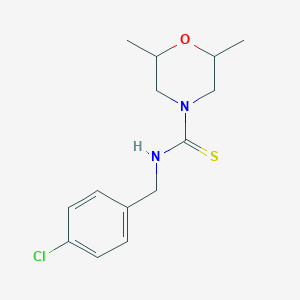![molecular formula C22H29NO6S B4118677 ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)
ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as TEET, is a synthetic compound that has been widely used in scientific research due to its unique properties. TEET is a member of the thieno[3,2-b]pyridine class of compounds, which have been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been suggested that ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to possess anti-viral activity against certain viruses, such as herpes simplex virus type 1 (HSV-1).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its unique properties make it a valuable tool for drug discovery and chemical biology research. However, ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
Ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has shown promising results in scientific research, and there are several future directions for its use. One potential area of research is the development of ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate derivatives with improved properties, such as increased potency or solubility. Another area of research is the investigation of ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate's mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Finally, ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate could be used in combination with other drugs to enhance their effects or reduce their side effects.
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has been widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the growth of certain bacteria and fungi. Due to its diverse range of activities, ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate has been used in a variety of research areas, including drug discovery, chemical biology, and medicinal chemistry.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-6-15-13-16(22(25)29-10-5)21(30-15)23-20(24)14-11-17(26-7-2)19(28-9-4)18(12-14)27-8-3/h11-13H,6-10H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWMRQRADHSHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)




![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118647.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)

![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)

